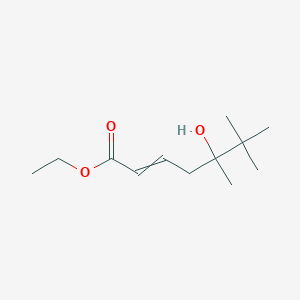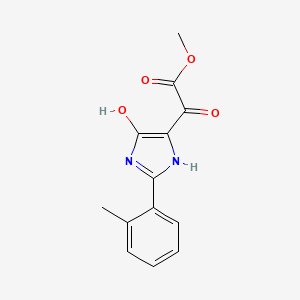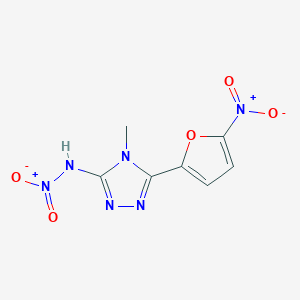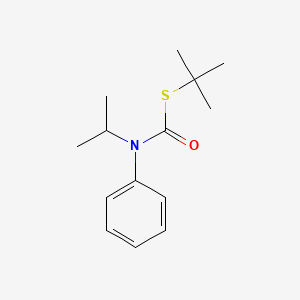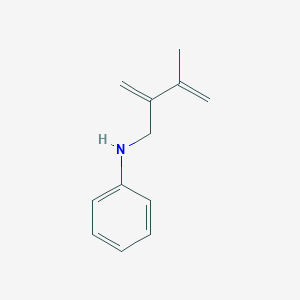
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. It features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline typically involves the reaction of aniline with 3-methyl-2-methylidenebut-3-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and yields is also common. The product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines.
科学研究应用
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It serves as a precursor in the manufacture of dyes, agrochemicals, and other organic products.
作用机制
The mechanism by which N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
N-Methylaniline: An aniline derivative with a simpler structure, used as an intermediate in organic synthesis.
N-Ethylaniline: Another aniline derivative, often used in the production of dyes and other chemicals.
Uniqueness
N-(3-Methyl-2-methylidenebut-3-en-1-yl)aniline is unique due to its complex structure, which combines both aromatic and aliphatic components. This makes it versatile in various chemical reactions and applications, distinguishing it from simpler aniline derivatives.
属性
CAS 编号 |
38644-58-5 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
N-(3-methyl-2-methylidenebut-3-enyl)aniline |
InChI |
InChI=1S/C12H15N/c1-10(2)11(3)9-13-12-7-5-4-6-8-12/h4-8,13H,1,3,9H2,2H3 |
InChI 键 |
AKZORIDZMOTRFX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=C)CNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


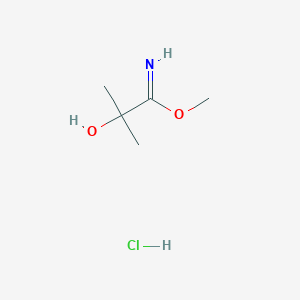
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
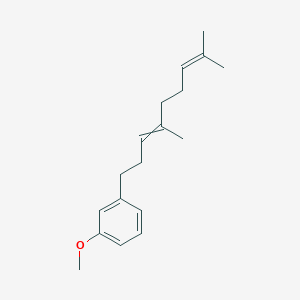

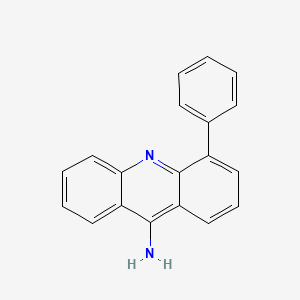
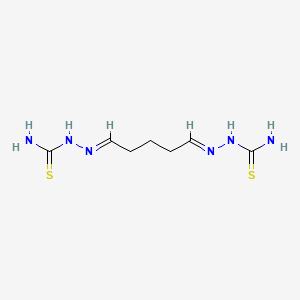
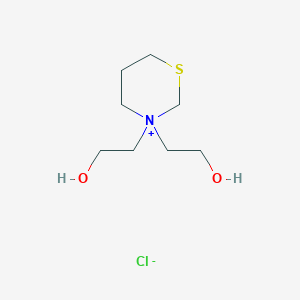
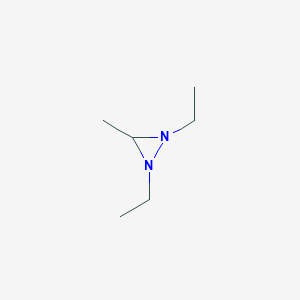
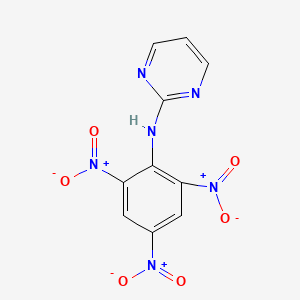
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
